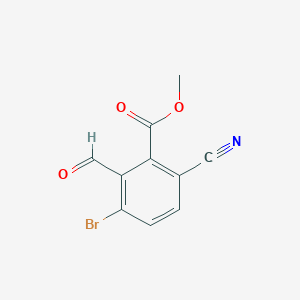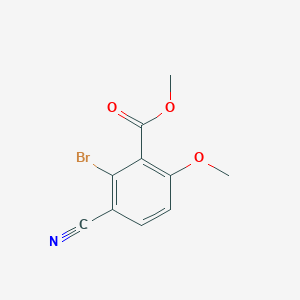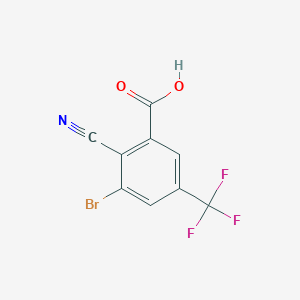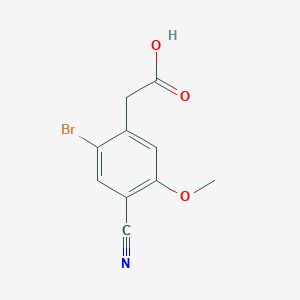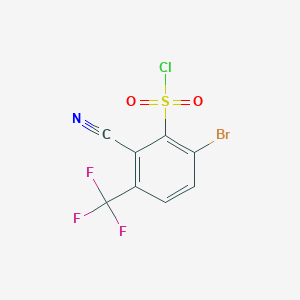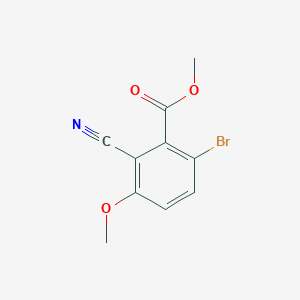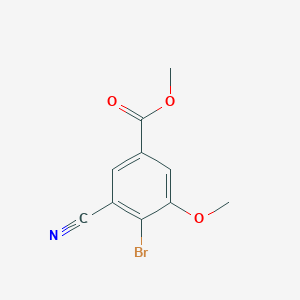
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Descripción general
Descripción
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound followed by the introduction of the fluorobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond and halogen groups can be reduced under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted butene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine and iodine atoms make it suitable for use in imaging techniques such as positron emission tomography (PET).
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzyl cyanide: Similar in structure but contains a cyanide group instead of iodine and hydroxyl groups.
4-Fluorobenzyl chloride: Contains a chloride group instead of iodine and hydroxyl groups.
4-Fluorobenzylamine: Contains an amine group instead of iodine and hydroxyl groups.
Uniqueness
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol is unique due to the combination of fluorine, iodine, and hydroxyl groups in its structure
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMGFCJMOXART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=C(CO)I)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






